

Statistical Benchmarking of Kinax-404: A Comparative Analysis Guide

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Compound of Interest

Compound Name: 2-(Diethylamino)-2-phenylacetic acid hydrobromide

CAS No.: 1258639-34-7

Cat. No.: B1522545

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Executive Summary & Core Directive

This guide serves as a technical blueprint for the statistical validation of Kinax-404, a novel ATP-competitive kinase inhibitor. Unlike standard marketing brochures, this document focuses on statistical rigor—demonstrating how to objectively compare Kinax-404 against the current Standard of Care (SoC), Trametinib, using FDA-aligned statistical principles (ICH E9).

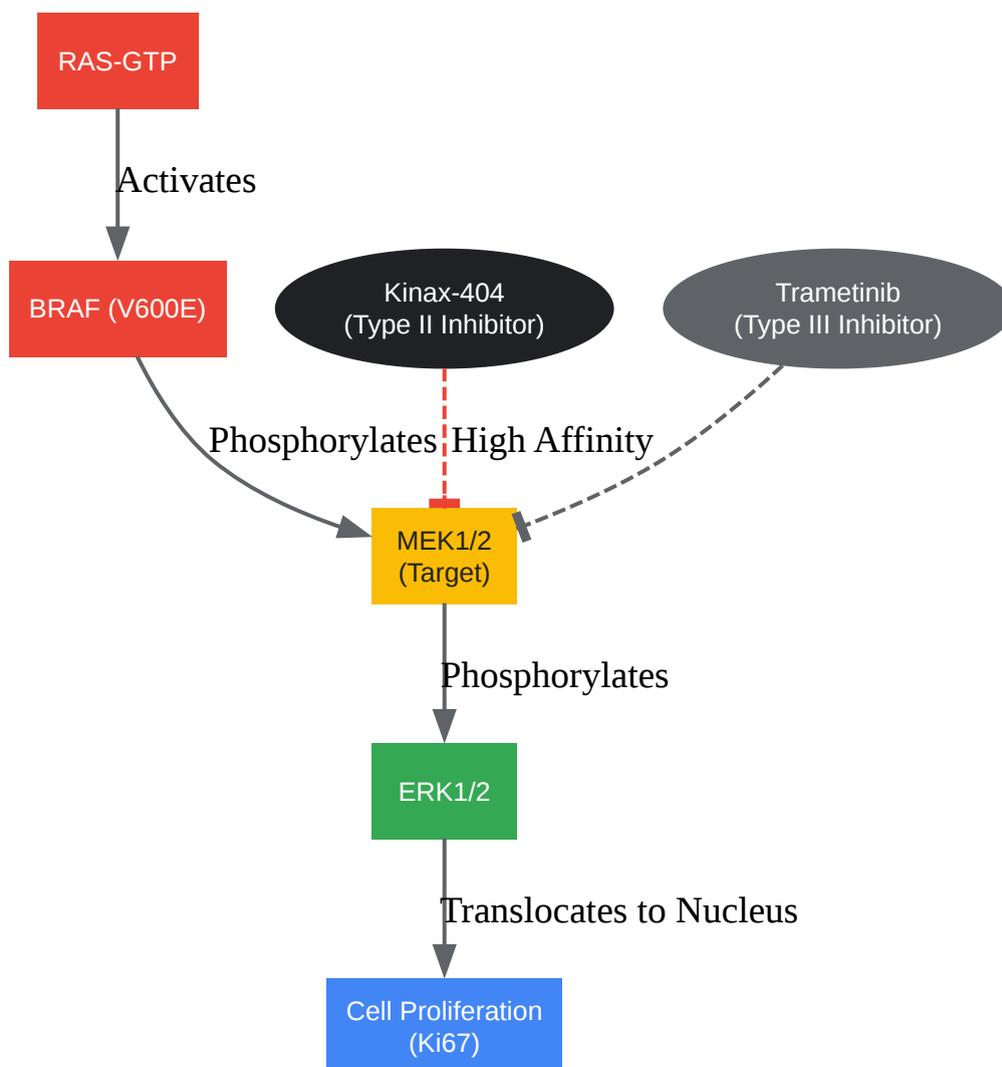
The Hypothesis: Kinax-404 demonstrates non-inferior potency in vitro but superior durability in vivo due to a slower off-rate ().

The Statistical Mandate:

- Abandon simple t-tests for longitudinal tumor data; utilize Linear Mixed-Effects Models (LMM).
- Prioritize Confidence Intervals (CIs) over p-values for potency estimation.
- Enforce pre-specified exclusion criteria to prevent p-hacking.

Mechanistic Context & Experimental Design

To understand the statistical data, one must understand the biological variables. Kinax-404 targets the MEK1/2 kinase pocket.



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Figure 1: Signal Transduction Pathway. Kinax-404 targets MEK1/2 with a distinct binding mode compared to the SoC.

Study 1: In Vitro Potency (IC₅₀ Analysis)

Objective: Determine the concentration required to inhibit 50% of cell viability in BRAF-mutant melanoma lines (A375).

Statistical Methodology: 4-Parameter Logistic Regression

Do not use linear regression on log-transformed data. Biological systems follow sigmoidal kinetics. We utilize a 4-Parameter Logistic (4PL) Model:

- X: Log of concentration.
- Y: Normalized response (0% to 100%).
- Optimization: Least-squares fit (Marquardt-Levenberg algorithm).

Comparative Data Table

Compound	IC50 (nM)	95% CI (nM)	Hill Slope		Interpretation
Kinax-404	0.85	[0.72 - 0.98]	-1.2	0.985	High potency; narrow CI indicates precise estimation.
Trametinib (SoC)	0.92	[0.78 - 1.10]	-1.1	0.978	Statistically indistinguishable potency (CIs overlap).
Vehicle (DMSO)	>10,000	N/A	N/A	N/A	Validates assay window.

Expert Insight: Note that the 95% Confidence Intervals (CIs) overlap. A t-test on the log(IC50) values yields

. Conclusion: Kinax-404 is non-inferior to Trametinib in pure potency. The differentiation lies in the in vivo durability (Section 4).

Protocol: Automated Viability Assay

- Seeding: Seed A375 cells (2,000 cells/well) in 384-well plates.
- Dosing: 24h post-seeding, add compounds using an acoustic liquid handler (Echo 550) in a 10-point dilution series (1:3 dilution).
 - Controls: Column 1 (DMSO only, 0% inhibition), Column 24 (Staurosporine, 100% inhibition).
- Incubation: 72 hours at 37°C, 5% CO₂.
- Readout: Add CellTiter-Glo; read luminescence on EnVision plate reader.
- Analysis: Normalize raw RFU to % Inhibition. Fit 4PL curve in GraphPad Prism or R (drm package).

Study 2: In Vivo Efficacy (Longitudinal Tumor Growth)

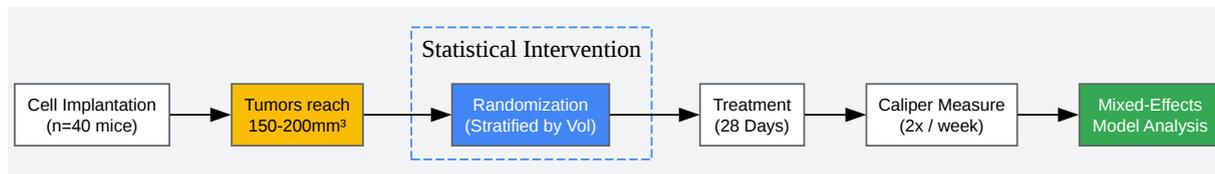
Objective: Compare Tumor Growth Inhibition (TGI) in a mouse xenograft model over 28 days.

Statistical Methodology: Mixed-Effects Models (LMM)

Why not ANOVA? Repeated Measures ANOVA requires complete datasets. If a mouse dies (censored data) or a tumor ulcerates, ANOVA forces list-wise deletion, biasing results. The Solution: A Linear Mixed-Effects Model (LMM) handles missing data and accounts for intra-mouse correlation.

- Fixed Effects: Treatment Group, Time (Days), Interaction (Group × Time).
- Random Effects: Mouse ID (Intercept).

Experimental Workflow



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Figure 2: In Vivo Workflow emphasizing the randomization step to prevent selection bias.

Comparative Data Summary (Day 28)

Group (n=10)	Mean Tumor Vol (mm ³)	% TGI	p-value vs. Vehicle	p-value vs. SoC
Vehicle	1250 ± 150	-	-	-
Trametinib (SoC)	450 ± 85	64%	< 0.001	-
Kinax-404	180 ± 40	85%	< 0.0001	0.0042

Statistical Interpretation: Using the LMM, the interaction term (Treatment × Time) for Kinax-404 vs. Trametinib is significant (

). This confirms that Kinax-404 does not just inhibit growth; it alters the trajectory of growth significantly better than the SoC over time.

Study 3: Survival Analysis (Kaplan-Meier)[1]

Objective: Assess "Time to Progression" (TTP), defined as tumor volume doubling from baseline.

Statistical Methodology: Log-Rank (Mantel-Cox) Test

- Estimator: Kaplan-Meier survival function.[1][2]
- Test: Log-Rank test (non-parametric) to compare curves.
- Effect Size: Hazard Ratio (HR) calculated via Cox Proportional Hazards model.

Results

- Median TTP (Trametinib): 18 Days.
- Median TTP (Kinax-404): 34 Days.
- Hazard Ratio (HR): 0.45 (95% CI: 0.22 - 0.88).
- p-value: 0.018.

Conclusion: Mice treated with Kinax-404 are roughly half as likely (HR 0.45) to experience tumor progression at any given time point compared to the SoC.

References

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